N,2,2-triphenylethenimine
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIZBIQANZRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344456 | |
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14181-84-1 | |
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
Pd-mediated reactions dominate modern aryl-imine synthesis. The Stille and Suzuki couplings, as demonstrated in thieno[3,2-b]thiophene derivatives, offer templates for assembling triphenyl-substituted frameworks. For N,2,2-triphenylethenimine, a hypothetical route involves:
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Precursor Synthesis : Bromination of a preformed ethenimine core (e.g., 2,2-diphenylethenimine) to generate 5-bromo-2,2-diphenylethenimine.
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Suzuki-Miyaura Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF at reflux.
Critical Parameters :
Condensation Reactions for Imine Formation
Imine linkages typically form via amine-ketone/aldehyde condensation. For this compound:
Route A :
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Reactants : 2,2-Diphenylacetaldehyde + aniline derivatives
-
Conditions :
Route B :
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Reactants : Triphenylacetonitrile + LiAlH₄ reduction to primary amine, followed by oxidative dehydrogenation
Challenges : Steric hindrance from three phenyl groups necessitates high-temperature conditions (150–180°C) and prolonged reaction times (>24 hr).
Mechanistic Insights and Intermediate Characterization
Spectroscopic Tracking of Imine Formation
FTIR and NMR data from analogous syntheses reveal critical benchmarks:
Thermal Stability Considerations
Thermogravimetric analysis (TGA) of related thienothiophene derivatives shows decomposition onset at 250–300°C, suggesting this compound requires inert atmospheres (N₂/Ar) during high-temperature steps.
Comparative Analysis of Synthetic Routes
*Extrapolated from analogous reactions
Scale-Up Challenges and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N,2,2-Triphenylethenimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,2,2-Triphenylethenimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,2-triphenylethenimine involves its interaction with molecular targets through its imine group. The imine group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The phenyl groups contribute to the compound’s stability and reactivity by providing a rigid framework and influencing electronic properties.
Comparison with Similar Compounds
Triphenylamine (CAS 603-34-9)
Structure : Triphenylamine consists of a central nitrogen atom bonded to three phenyl groups (Ph₃N).
Functional Group : Tertiary amine.
Key Properties :
Comparison with N,2,2-Triphenylethenimine :
- Stability : Imines are prone to hydrolysis under acidic conditions, unlike the stable tertiary amine structure of triphenylamine.
2,N-Diphenylacetamide (CAS 621-06-7)
Structure : Features an acetamide group (–NH–CO–CH₂–) with two phenyl substituents.
Functional Group : Amide.
Key Properties :
Comparison with this compound :
- Electronic Effects : The imine lacks resonance stabilization, making it more reactive in nucleophilic additions.
- Thermal Stability : Phenyl groups in both compounds contribute to high thermal stability, but the imine’s dynamic covalent bonding may enable reversible applications.
2-Nitrophenyl Diphenylamine (CAS 53013-38-0)
Structure: A diphenylamine derivative with a nitro group (–NO₂) at the ortho position. Functional Group: Nitro-substituted amine. Key Properties:
- Electron-Withdrawing : The nitro group reduces electron density, altering redox properties.
- Applications: Potential use in explosives or dyes due to nitro functionality .
Comparison with this compound :
- Substituent Effects : The nitro group in 2-nitrophenyl diphenylamine introduces strong electron-withdrawing effects, whereas phenyl groups in the imine analog provide electron-rich conjugation.
- Reactivity : The imine’s C=N bond offers sites for chemical modification, unlike the inert nitro group.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Materials : Triphenylamine’s electron-donating properties make it superior for hole-transport layers, while this compound’s imine group may improve charge separation in photovoltaic devices .
- Dynamic Covalent Chemistry : The reversible nature of imines could enable self-healing materials, contrasting with the static structures of amides and nitroamines .
- Synthetic Challenges : Imine synthesis typically requires condensation of aldehydes and amines under controlled conditions, differing from Ullmann-type couplings used for triphenylamine .
Biological Activity
N,2,2-triphenylethenimine (CAS No. 14181-84-1) is an organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
The compound features a triphenyl group attached to an ethenimine moiety, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications. Key findings include:
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Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it has been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways.
- A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
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Antimicrobial Properties :
- The compound has exhibited antimicrobial activity against several bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.
- A case study revealed that this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a lead compound for antibiotic development.
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Neuroprotective Effects :
- Preliminary research suggests that this compound may have neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage.
- Further investigation is required to elucidate the underlying mechanisms and potential applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines including breast and colon cancer cells. The study found that at concentrations of 10 µM and above, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways. This suggests its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity Against MRSA
A clinical isolate of MRSA was treated with varying concentrations of this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations. This finding highlights its potential as a therapeutic agent against resistant bacterial infections.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Characterization Tools |
|---|---|---|---|
| Condensation | Amine + carbonyl compound | ~60–75 | NMR, IR, TLC |
| Acylative Coupling | Acyl chloride + amine base | ~70–85 | NMR, MS, X-ray diffraction |
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Incompatible Materials : Avoid strong acids (risk of protonation) and oxidizers (risk of decomposition to NOx/COx) .
Q. Table 2: Stability Profile
| Condition | Risk | Mitigation Strategy |
|---|---|---|
| Light exposure | Photodegradation | Use amber glassware |
| Moisture | Hydrolysis | Add molecular sieves |
| High temperature | Thermal decomposition | Store at ≤8°C |
Basic: What analytical techniques are critical for confirming the identity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Q. Table 3: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | +15–20% |
| Reaction temperature | 60–80°C | +10% |
| Solvent polarity | Low (e.g., toluene) | +5% |
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray structures to confirm assignments .
- Artifact Identification : Check for solvent peaks (e.g., residual DMSO in NMR) or column bleed in GC-MS .
Advanced: What protocols mitigate risks from hazardous decomposition products?
Methodological Answer:
- Decomposition Analysis : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C releases NOx) .
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize toxic gases (e.g., NOx) .
Advanced: What toxicological considerations are critical for safe handling?
Methodological Answer:
- Hazard Assessment : Assume potential carcinogenicity (IARC Class 2B) due to structural analogs .
- PPE Requirements : Wear nitrile gloves, lab coats, and FFP3 masks during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
